

# 4-Methoxyisoindoline: A Technical Overview for Drug Discovery Professionals

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

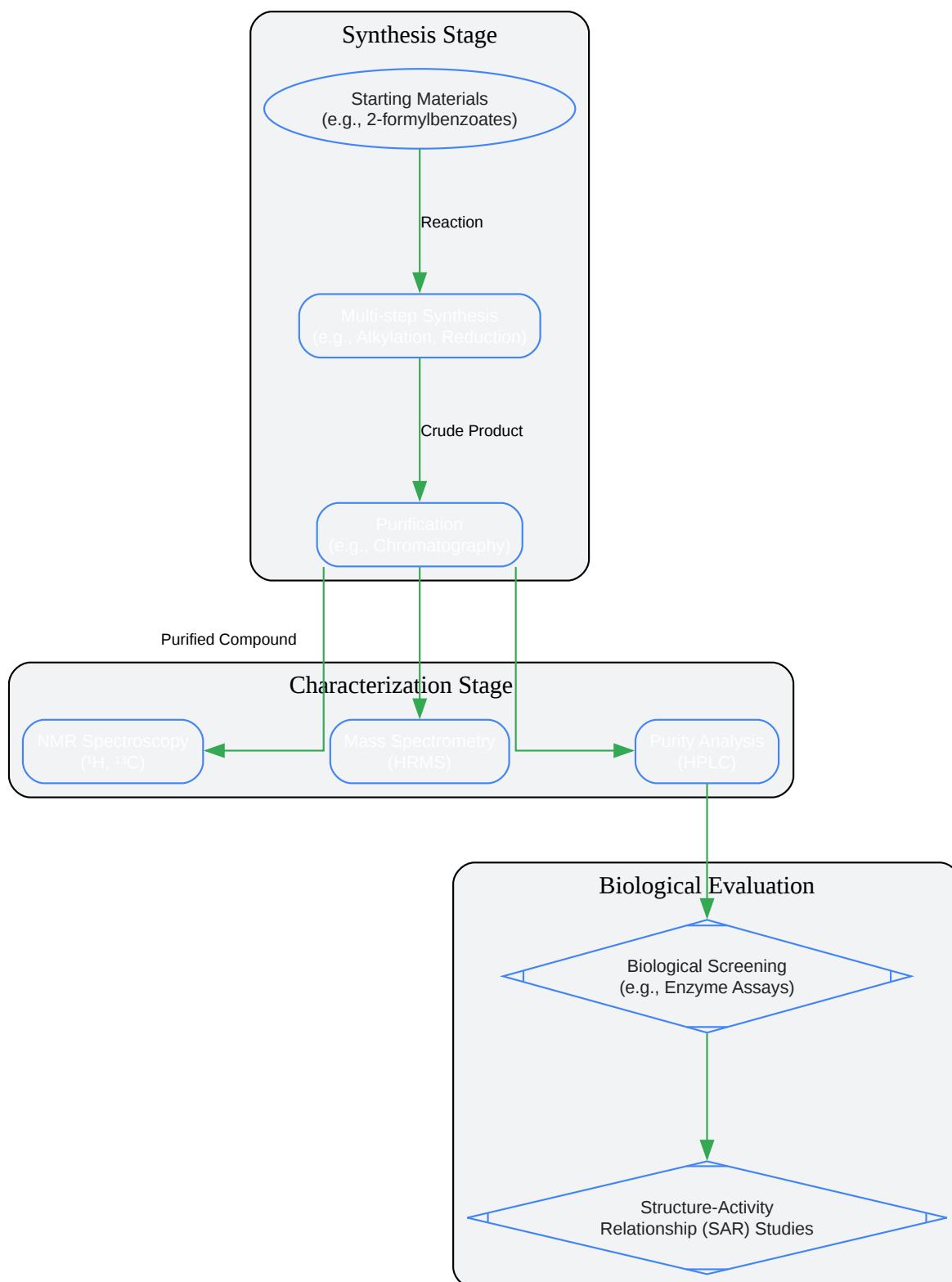
Compound Name: **4-Methoxyisoindoline**

Cat. No.: **B166256**

[Get Quote](#)

CAS Number: 127168-73-4

This technical guide provides a comprehensive overview of **4-Methoxyisoindoline**, a heterocyclic organic compound of interest to researchers, scientists, and drug development professionals. Due to the limited availability of specific experimental data for this particular molecule, this document leverages information on the broader isoindoline class of compounds to infer potential properties, synthesis methodologies, and areas of biological significance.


## Core Chemical and Physical Properties

While specific experimental values for **4-Methoxyisoindoline** are not extensively documented, the fundamental properties have been established. The table below summarizes the known quantitative data for **4-Methoxyisoindoline** and, for comparative purposes, the experimentally determined properties of the parent compound, isoindoline.

| Property                | 4-Methoxyisoindoline                                  | Isoindoline (Parent Compound)   |
|-------------------------|-------------------------------------------------------|---------------------------------|
| CAS Number              | 127168-73-4 <a href="#">[1]</a>                       | 496-12-8                        |
| Molecular Formula       | C <sub>9</sub> H <sub>11</sub> NO <a href="#">[1]</a> | C <sub>8</sub> H <sub>9</sub> N |
| Molecular Weight        | 149.19 g/mol <a href="#">[1]</a>                      | 119.16 g/mol                    |
| Synonyms                | 2,3-Dihydro-4-methoxy-1H-isoindole                    | 1,3-Dihydro-2H-isoindole        |
| Predicted Melting Point | Not available                                         | 17 °C                           |
| Predicted Boiling Point | Not available                                         | 221 °C                          |
| Predicted Solubility    | Not available                                         | Not available                   |

## Synthesis and Characterization: A Proposed Experimental Workflow

The synthesis of substituted isoindolines can be achieved through various established organic chemistry routes. A general and efficient method involves the asymmetric synthesis of 3-substituted isoindolinones followed by reduction. The following diagram illustrates a logical experimental workflow for the synthesis and characterization of **4-Methoxyisoindoline**, a crucial process in drug discovery and development.

[Click to download full resolution via product page](#)

A generalized workflow for the synthesis, characterization, and evaluation of a novel compound.

## Experimental Protocols

A general procedure for the synthesis of a substituted isoindoline, adapted from established methodologies, is outlined below. Please note that specific reaction conditions would require optimization for **4-Methoxyisoindoline**.

- Synthesis of (S)-2-(tert-butylsulfinyl)-4-methoxyisoindolin-1-one: This chiral intermediate can be synthesized from the corresponding methyl 2-formyl-3-methoxybenzoate in a two-step process.
- Deprotonation and Alkylation: The intermediate is deprotonated using a strong base like lithium diisopropylamide (LDA). The resulting carbanion is then alkylated with a suitable electrophile.
- Reduction to **4-Methoxyisoindoline**: The resulting 3-substituted isoindolinone can be reduced to the corresponding isoindoline using a reducing agent such as borane-dimethyl sulfide complex ( $\text{BH}_3 \cdot \text{SMe}_2$ ).
- Purification and Characterization: The final product would be purified using column chromatography. Characterization would involve Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and High-Performance Liquid Chromatography (HPLC) to determine purity. High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass and molecular formula.

## Potential Biological Significance

The isoindoline scaffold is a privileged structure in medicinal chemistry, found in a number of natural products and synthetic compounds with diverse biological activities.<sup>[1][2]</sup> Derivatives of isoindoline have been investigated for a wide range of therapeutic applications, including as anticancer, anti-inflammatory, and neuroprotective agents.<sup>[3]</sup>

The introduction of a methoxy group onto an aromatic ring can significantly influence the biological activity of a molecule.<sup>[4][5][6]</sup> A methoxy group can alter the electronic properties of the aromatic system and can participate in hydrogen bonding interactions with biological targets.<sup>[7]</sup> Furthermore, the metabolic O-demethylation of a methoxy group can lead to the

formation of a hydroxyl group, which can result in metabolites with altered pharmacological profiles.<sup>[8]</sup>

Given the established biological importance of the isoindoline core, **4-Methoxyisoindoline** represents a valuable scaffold for further chemical exploration and drug discovery efforts. Its potential biological activities could be diverse and warrant investigation in various therapeutic areas. The logical next step for researchers would be to synthesize and characterize this compound, followed by a broad biological screening to identify potential therapeutic applications. This would be followed by structure-activity relationship (SAR) studies to optimize its biological profile.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [4-Methoxyisoindoline: A Technical Overview for Drug Discovery Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b166256#4-methoxyisoindoline-cas-number-and-properties>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)